molecular formula C11H24 B072203 Undecane CAS No. 1120-21-4

Undecane

Cat. No.: B072203
CAS No.: 1120-21-4
M. Wt: 156.31 g/mol
InChI Key: RSJKGSCJYJTIGS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Undecane primarily targets mast cells and keratinocytes . Mast cells are hematopoietic cells involved in the pathophysiology of allergic diseases, especially in IgE-mediated hypersensitivity reactions . Keratinocytes, on the other hand, play critical roles in skin allergy and inflammation .

Mode of Action

This compound interacts with its targets by increasing the intracellular levels of cyclic adenosine monophosphate (cAMP), an intracellular second messenger . In sensitized mast cells, this compound inhibits degranulation and the secretion of histamine and tumor necrosis factor α (TNF-α) . In sensitized keratinocytes, this compound reverses the increased levels of p38 phosphorylation, nuclear factor kappaB (NF-κB) transcriptional activity, and target cytokine/chemokine genes .

Biochemical Pathways

The biochemical pathways affected by this compound involve the cAMP signaling pathway . By increasing intracellular cAMP levels, this compound modulates the immune reaction underlying inflammatory skin conditions .

Result of Action

The result of this compound’s action is the prevention or treatment of skin inflammatory disorders, such as atopic dermatitis, and other allergic diseases . By inhibiting the degranulation of mast cells and reversing the increased levels of certain biochemical markers in keratinocytes, this compound can reduce inflammation and allergic reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is a ubiquitous air pollutant in outdoor and indoor environments, and in water . These environmental exposures could potentially affect the action of this compound.

Safety and Hazards

Undecane is flammable and may be easily ignited by heat, sparks, or flames . Vapors may form explosive mixtures with air . It is recommended to keep this compound away from heat, sparks, open flames, and hot surfaces . In case of ingestion or contact with skin or eyes, immediate medical attention is advised .

Chemical Reactions Analysis

Types of Reactions: Undecane primarily undergoes reactions typical of alkanes, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or chromic acid in acetic acid.

    Substitution: Chlorine or bromine in the presence of ultraviolet light or heat.

Major Products:

Comparison with Similar Compounds

Comparison:

This compound’s unique properties and applications make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

undecane
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InChI

InChI=1S/C11H24/c1-3-5-7-9-11-10-8-6-4-2/h3-11H2,1-2H3
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InChI Key

RSJKGSCJYJTIGS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCC
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Molecular Formula

C11H24
Record name UNDECANE
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DSSTOX Substance ID

DTXSID9021689
Record name Undecane
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Molecular Weight

156.31 g/mol
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Physical Description

Undecane appears as a colorless liquid. Insoluble in water and less dense than water. Used to make other chemicals., Liquid, Clear liquid; [CAMEO]
Record name UNDECANE
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Boiling Point

384.6 °F at 760 mmHg (NTP, 1992), boiling point equals 385 °F, 195.9 °C, 195.00 to 198.00 °C. @ 760.00 mm Hg
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Flash Point

149 °F (NFPA, 2010), 300 °F, 62.0 °C (143.6 °F) - closed cup, 149 °F (65 °C) (open cup)
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Solubility

In water, 0.014 mg/L at 25 deg (critical evaluation of all available data), In water, 0.0044 mg/L at 25 °C, Miscible with ethyl alcohol, ether
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Density

0.74017 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7402 g/cu cm at 20 °C
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Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.4 (Air = 1)
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Vapor Pressure

0.41 [mmHg], 0.412 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

1120-21-4, 61193-21-3
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Melting Point

-14.1 °F (NTP, 1992), -25.54 °C, -26.00 °C. @ 760.00 mm Hg
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Synthesis routes and methods I

Procedure details

6-(1-(3-Pyridinyl)-2-nitroethyl)-1-azabicyclo[2.2.2]octan-3-one (14.0 g, 0.046 mol) was dissolved in ethanol (200 mL), and then Raney nickel was added under nitrogen. The mixture was subjected to hydrogenolysis (40 psi H2) for 48 h and then filtered through Celite and concentrated by rotary evaporation to a crude brown residue. The residue was purified by column chromatography, using chloroform/methanol/ammonia (80:20:1, v/v) as eluent, to yield 3-pyridin-3-yl-1,5-diazatricyclo[5.2.2.0<2,6>]undecane as a yellow oil (8.0 g, 67%).
Name
6-(1-(3-Pyridinyl)-2-nitroethyl)-1-azabicyclo[2.2.2]octan-3-one
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Black-colored colorant particles having a polystyrene core and a polypyrrole shell were produced and the surfaces thereof were hydrophobized in the same manner as in Example 10 except that the dodecyl methacrylate used for the hydrophobization was replaced by octyl methacrylate (manufactured by Tokyo Chemical Industry Co., Ltd.). The resultant is subjected to a centrifugation and a solvent substitution, to thereby obtain an undecane dispersion [12A] of black-colored colorant particles having a polystyrene core and a polypyrrole shell. The particle concentration of the undecane dispersion [12A] was adjusted to 20% by mass, to thereby obtain a black ink [12B] as an ink for an EW element.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of undecane?

A1: this compound has a molecular formula of C11H24 and a molecular weight of 156.31 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't extensively detailed in the provided research, techniques like gas chromatography coupled with mass spectrometry (GC/MS) [, , , ] are frequently employed to identify and quantify this compound in complex mixtures.

Q3: How does this compound behave as a solvent for carbon black?

A3: this compound, being oleophilic, exhibits stronger interactions with the carbon black surface compared to water. This results in greater interpenetration of carbon black aggregates in this compound, leading to a shift towards smaller void sizes as observed through thermoporometry. []

Q4: Are there any studies on this compound's performance under extreme conditions?

A4: While the provided research doesn't delve into extreme conditions, the use of this compound in shock tube studies at high temperatures (731-1399 K) to investigate ignition delay times showcases its stability under specific controlled environments. []

Q5: Does this compound exhibit any catalytic properties?

A5: The provided research doesn't focus on the catalytic properties of this compound. Its primary role is as a solvent, phase change material, or a model compound in various studies.

Q6: Are there any computational studies involving this compound?

A6: Yes, molecular dynamics (MD) simulations have been employed to investigate the volume dependence of this compound's thermal pressure coefficient, offering insights into its thermodynamic behavior. []

Q7: How does the chain length of alkanes, including this compound, affect interfacial tension in microemulsion systems?

A7: Research on microemulsions suggests that the interfacial tension against an oil phase is minimized at a specific alkane chain length. For the surfactant sodium p-(1-heptylnonyl) benzene sulfonate, this minimum occurs with this compound, highlighting a structure-activity relationship between alkane chain length and interfacial behavior. []

Q8: Are there any specific formulation strategies mentioned for this compound?

A8: Yes, one study focuses on encapsulating this compound within poly(methyl methacrylate) to create microcapsules for phase change cold storage materials. This formulation enhances the material's energy storage efficiency and thermal stability. []

Q9: Does the research provide information regarding SHE regulations related to this compound?

A9: The provided research primarily focuses on the scientific aspects of this compound and doesn't explicitly address SHE regulations.

Q10: What analytical techniques are used to study this compound in various research contexts?

A10: The research employs various techniques such as:* Gas chromatography (GC): To separate and quantify this compound in complex mixtures, often coupled with mass spectrometry (MS) for identification. [, , , ] * Electron paramagnetic resonance (EPR) spectroscopy: To study the nature and behavior of undecyl radicals formed from this compound under gamma irradiation. [, ]* Thermoporometry: To analyze the void size distribution and volume within carbon black aggregates dispersed in this compound. []* Nuclear Magnetic Resonance (NMR) Spectroscopy: To investigate molecular structure and interactions, including diffusion-ordered spectroscopy (DOSY) to study supramolecular assemblies. []

Q11: Is there any information regarding the environmental impact of this compound?

A11: While the provided research doesn't directly assess environmental impact, one study identifies this compound as a major volatile organic compound (VOC) emitted from dry cleaning processes using petroleum-based solvents, highlighting a potential source of air pollution. []

Q12: What are some applications of this compound mentioned in the research?

A12: The research highlights various applications of this compound, including:

  • Phase Change Material: Microencapsulated this compound shows potential for use in cold storage applications due to its suitable phase change temperature. []
  • Solvent: Used in studies involving carbon black dispersion and analysis. []
  • Model Compound: Utilized in studies investigating radical formation, molecular packing, and structure-activity relationships in specific chemical reactions and processes. [, , , ]
  • Microemulsion Systems: Investigated as a component in microemulsion systems for potential applications in detergency and other fields. [, ]

Q13: Does the research explore any derivatives or analogues of this compound?

A13: Yes, the research delves into several derivatives and related compounds, including:

  • Alkylpolyglycol ethers: Investigated alongside this compound in microemulsion systems to understand their influence on phase behavior and interfacial tension. [, ]
  • Pentacyclo[5.4.0.02,6.03,10.05,9]this compound derivatives: These complex polycyclic compounds, structurally related to this compound, are explored in synthetic organic chemistry research focusing on rearrangements, structural characterization, and potential applications. [, , , , ]
  • Tricyclo[7.1.1.02,7]undecanes: Studied for their conformational properties and stereochemistry in various chemical reactions. []
  • Azaspiro[5.5]undecanes: Investigated for their potential biological activity and as synthetic targets in medicinal chemistry. [, , ]

Q14: Is this compound mentioned in any biological contexts within the provided research?

A14: Yes, a few studies mention this compound in biological contexts:

  • Fungal Metabolism: Research on Cladosporium resinae, a fungus, revealed that while it can utilize this compound as a carbon source, its fatty acid profile remains largely consistent with de novo synthesis rather than direct incorporation of this compound metabolites. []
  • Insect Chemical Ecology: this compound was identified as a major volatile compound released by the beetle Anchomenus dorsalis, particularly when disturbed, suggesting its potential role as a defensive allomone or signaling molecule. []
  • Plant Essential Oils: this compound was identified as a significant component in the essential oils of various Rosa species, contributing to their characteristic aroma profiles. []

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